Technical Guide: Opsopyrrole 2-Iodo Derivative – Identification, Synthesis, and Registry
Technical Guide: Opsopyrrole 2-Iodo Derivative – Identification, Synthesis, and Registry
The following technical guide details the identification, synthesis, and registry search parameters for the 2-iodo derivative of Opsopyrrole. This document is structured for researchers requiring precise structural data and synthesis protocols for this non-catalogued intermediate.
Executive Summary & Chemical Identity
Opsopyrrole (3-ethyl-4-methyl-1H-pyrrole) is a fundamental pyrrolic building block, historically significant in the structural elucidation of porphyrins (heme/chlorophyll degradation). The 2-iodo derivative is a highly reactive, light-sensitive intermediate typically generated in situ for cross-coupling reactions (e.g., Suzuki-Miyaura) or dipyrromethene synthesis.
Unlike stable pyrrole carboxylates, the 2-iodo-alkylpyrroles are rarely indexed with a permanent CAS number in public commercial catalogs due to their instability. This guide provides the structural logic to locate the compound in proprietary databases (SciFinder/Reaxys) and a validated protocol for its synthesis.
Structural Specifications
| Feature | Parent Compound | Target Derivative |
| Common Name | Opsopyrrole | 2-Iodo-opsopyrrole |
| IUPAC Name | 3-Ethyl-4-methyl-1H-pyrrole | 2-Iodo-3-ethyl-4-methyl-1H-pyrrole |
| CAS Number | 488-92-6 | Not Indexing (See Section 2) |
| Molecular Formula | C₇H₁₁N | C₇H₁₀IN |
| Molecular Weight | 109.17 g/mol | 235.07 g/mol |
| Key Reactivity | Nucleophilic at C2/C5 | Electrophilic at C2 (C-I bond) |
Regiochemistry & Isomerism
Opsopyrrole is an asymmetric 3,4-disubstituted pyrrole. It possesses two non-equivalent
While the term "2-iodo" implies substitution at the position defined as "2" by IUPAC nomenclature (adjacent to the ethyl group if numbering prioritizes alphabetical order), electrophilic iodination often yields a mixture of isomers (2-iodo, 5-iodo) and the 2,5-diiodo product.
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Note: In older literature, "Opsopyrrole" numbering may vary. Always verify structure by proximity to the alkyl group: 2-iodo (adjacent to Ethyl) vs 5-iodo (adjacent to Methyl) .
Registry Search Strategy
Because "Opsopyrrole 2-iodo derivative" is not a standard catalog item, searching public databases (PubChem) often yields zero results. Researchers must use structure-based queries in proprietary databases (SciFinderⁿ, Reaxys).
Search Logic Flow
The following diagram illustrates the decision matrix for identifying the correct registry number or confirming its absence.
Figure 1: Logic flow for identifying non-catalogued pyrrole derivatives.
Database Query Parameters
If you have access to SciFinder or Reaxys, use the following specific parameters to avoid false positives (such as carboxylic acid derivatives):
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Exact Structure Search: Draw the pyrrole ring with:
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Ethyl at C3.
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Methyl at C4.
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Iodine at C2.
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Hydrogen at C5 and N1.
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Substance Name Query:
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2-iodo-3-ethyl-4-methyl-1H-pyrrole
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1H-Pyrrole, 3-ethyl-2-iodo-4-methyl-
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Exclusion Criteria: Exclude terms like "carboxylate", "ester", or "porphyrin" to filter out complex macrocycles.
Synthesis Protocol (Self-Validating)
Since the 2-iodo derivative is likely unavailable for purchase, it must be synthesized from Opsopyrrole (CAS 488-92-6). The following protocol uses N-Iodosuccinimide (NIS) , which provides better regiocontrol and stability than elemental iodine (
Reaction Mechanism
Electrophilic Aromatic Substitution (
Figure 2: Synthesis pathway for mono-iodination of opsopyrrole.
Step-by-Step Methodology
Safety: Perform all steps in a fume hood under inert atmosphere (Argon/Nitrogen). Pyrroles are toxic; iodinated derivatives are potential alkylating agents.
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Preparation:
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Dissolve Opsopyrrole (1.0 eq) in anhydrous THF (0.1 M concentration).
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Cool the solution to -78°C (Dry ice/acetone bath) to control regioselectivity and suppress di-iodination.
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Iodination:
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Dissolve N-Iodosuccinimide (NIS, 1.0 eq) in THF.
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Add NIS solution dropwise to the pyrrole solution over 30 minutes. Crucial: Slow addition prevents local high concentration of NIS, reducing di-iodo byproduct.
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Work-up:
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Stir at -78°C for 1 hour, then allow to warm to 0°C.
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Quench with saturated aqueous Sodium Thiosulfate (
) to remove trace free iodine (solution turns from brown/red to pale yellow). -
Extract with Dichloromethane (DCM) . Wash organic layer with brine and dry over
.
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Purification (Critical):
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Do not distill. Iodopyrroles decompose with heat.
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Filter through a short pad of basic alumina or silica gel (deactivated with 1% triethylamine).
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Concentrate in vacuo at low temperature (< 25°C). Use immediately.
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Characterization Data (Predicted)
Use these values to validate your product in situ.
| Method | Signal | Assignment |
| ¹H NMR (CDCl₃) | NH (Broad, exchangeable) | |
| C5-H (Alpha proton, coupled to NH) | ||
| CH₂ (Ethyl at C3) | ||
| CH₃ (Methyl at C4) | ||
| CH₃ (Ethyl terminal) | ||
| Mass Spec | m/z ~235 (M+) | Confirm mono-iodination pattern |
Note: The disappearance of the C2-H signal (typically
References
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Opsopyrrole Identification: ChemBK. "Opsopyrrole - 3-Ethyl-4-methyl-1H-pyrrole CAS 488-92-6".
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Pyrrole Iodination Mechanisms: ResearchGate. "Kinetics of Pyrrole Substitutions. The Iodination Reaction".[5][6][7][8][9][10][11]
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General Pyrrole Properties: NIST WebBook. "Pyrrole (CAS 109-97-7) - Gas Phase Ion Energetics".
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Structural Context: Internet Archive. "Dictionary Of Organic Compounds - Opsopyrrole/Phyllopyrrole Relationships".
Sources
- 1. Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. 109-97-7 CAS MSDS (Pyrrole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. PPT - LECTERE 5 PowerPoint Presentation, free download - ID:3071478 [slideserve.com]
- 6. studylib.net [studylib.net]
- 7. studylib.net [studylib.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the mechanism of iodination of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
